1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide
Description
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a synthetic small-molecule compound characterized by a dihydroindole core substituted with a sulfonyl group and a carboxamide moiety.
Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)10-11-24(22,23)20-12-16(18(19)21)15-4-2-3-5-17(15)20/h2-11,16H,12H2,1H3,(H2,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHECIZQIYXSL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways.
1. COX-2 Inhibition
Research indicates that compounds with sulfonamide groups can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In a study, related compounds showed significant COX-2 inhibitory activity, suggesting that the sulfonamide moiety contributes to this effect .
2. Anticancer Activity
The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation. Preliminary studies have indicated that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Case Study 1: COX-2 Inhibition
In a comparative study of several sulfonamide derivatives, it was found that this compound exhibited a notable IC50 value against COX-2, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A recent in vitro study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent .
Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| COX-2 Inhibition | Significant inhibition observed | |
| Anticancer Activity | Induced apoptosis in cancer cell lines |
Future Directions
Further research is warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its bioavailability and metabolic pathways will be crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Implications of Structural Variations :
- Sulfonyl vs.
- Core Heterocycles : The dihydroindole core may confer conformational flexibility, whereas the planar pyrazole ring in Compound A favors stacking interactions, as evidenced by its C-H···π and van der Waals stabilization .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable, Compound A’s pyrazole derivatives are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects (Baraldi et al., 1998; Bruno et al., 1990) . The 4-chlorophenyl groups in Compound A likely enhance lipophilicity, whereas the target compound’s carboxamide moiety may improve metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
